(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
Description
The compound (2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one is a chalcone derivative featuring a quinoline scaffold substituted with a methylsulfanyl group at position 2 and a 3-methoxyphenyl group linked via an α,β-unsaturated ketone bridge. This structure combines electron-donating (methoxy) and electron-withdrawing (methylsulfanyl) substituents, which may influence its electronic properties and biological activity.
Key structural features include:
- Quinoline core: The quinoline moiety is known for its rigidity and planar structure, facilitating π-π stacking interactions in biological targets or crystal packing .
- Methylsulfanyl substituent: The sulfur-containing group at position 2 may enhance lipophilicity and modulate electronic properties .
- 3-Methoxyphenyl group: The methoxy group at the para position of the phenyl ring can influence solubility and intermolecular interactions .
Spectral characterization (e.g., IR, NMR) would typically reveal peaks corresponding to C=O (~1649 cm⁻¹), C=N (~1590 cm⁻¹), and aromatic C-H stretches, consistent with similar chalcone derivatives .
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-23-17-8-5-7-15(13-17)19(22)11-10-16-12-14-6-3-4-9-18(14)21-20(16)24-2/h3-13H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDYLRBEFBDDRN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis with Modified Aminobenzaldehyde
The Friedländer quinoline synthesis is adapted using 2-amino-4-(methylsulfanyl)benzaldehyde (I ) and ethyl acetoacetate. Under basic conditions (NaOH/EtOH), cyclization yields 2-(methylsulfanyl)quinoline-3-carbaldehyde (II ) (Fig. 1A). Challenges include the limited commercial availability of I , necessitating prior synthesis via:
- Nitration of 4-(methylsulfanyl)benzaldehyde to introduce a nitro group at position 2.
- Reduction of the nitro group to amine using H₂/Pd-C.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaOH/EtOH, 80°C | 68 | 95 |
| KOH/t-BuOH, 70°C | 72 | 97 |
Vilsmeier-Haack Formylation of 2-(Methylsulfanyl)quinoline
An alternative route involves formylating 2-(methylsulfanyl)quinoline (III ) using the Vilsmeier-Haack reagent (POCl₃/DMF). The reaction proceeds at 0–5°C, followed by reflux at 90°C for 9 hours, yielding II (Fig. 1B).
Key Parameters :
- POCl₃:DMF molar ratio = 5:1
- Isolation via ice-water precipitation and column chromatography (hexane:EtOAc = 7:3) yields 78%.
Claisen-Schmidt Condensation for Chalcone Formation
The chalcone moiety is synthesized via base-catalyzed condensation of II with 3-methoxyacetophenone (IV ):
Standard Alkaline Conditions
A mixture of II (1 eq) and IV (1.2 eq) in ethanol is treated with 40% NaOH (3 eq) at 0°C. After 48 hours, the (2E)-isomer is isolated in 65% yield (Fig. 2A).
Side Products :
- (2Z)-isomer (≤5%)
- Diastereomeric byproducts (≤3%)
Acid-Catalyzed Microwave-Assisted Method
Using HCl (10%) as a catalyst under microwave irradiation (100°C, 300 W, 20 min), the reaction achieves 89% yield with >99% (E)-selectivity (Fig. 2B).
Advantages :
- Reduced reaction time (20 min vs. 48 hrs)
- Higher regioselectivity
Alternative Multicomponent Approaches
Fe(OTf)₃-Catalyzed One-Pot Synthesis
A solvent-free method combines 3-methoxyacetophenone, 2-(methylsulfanyl)quinoline-3-carbaldehyde, and Fe(OTf)₃ (10 mol%) at 120°C for 2 hours, yielding 84% product (Table 1).
Table 1. Catalyst Screening for One-Pot Synthesis
| Catalyst | Yield (%) |
|---|---|
| Fe(OTf)₃ | 84 |
| ZnCl₂ | 62 |
| Silica-SO₃H | 71 |
Purification and Characterization
Chromatography :
- Column chromatography (silica gel, hexane:EtOAc = 4:1) removes unreacted starting materials.
- Recrystallization from ethanol improves purity to >99%.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, quinoline-H4), 8.32 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.21 (m, 10H, aromatic), 3.91 (s, 3H, OCH₃), 2.72 (s, 3H, SCH₃).
- HRMS : [M+H]⁺ calcd. for C₂₀H₁₇NO₂S: 343.0974; found: 343.0976.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Methods
| Method | Yield (%) | Time | Cost |
|---|---|---|---|
| Friedländer + Claisen | 65 | 50 hrs | High |
| Vilsmeier + Microwave | 89 | 1 hr | Moderate |
| Fe(OTf)₃ One-Pot | 84 | 2 hrs | Low |
The Fe(OTf)₃-catalyzed one-pot method offers the best balance of yield, time, and cost, aligning with green chemistry principles.
Challenges and Mitigation Strategies
- Instability of Methylsulfanyl Group : Prone to oxidation during prolonged reactions. Use of inert atmosphere (N₂/Ar) and antioxidants (BHT) is recommended.
- (Z)-Isomer Formation : Minimized via microwave irradiation or high-temperature conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of the double bond or the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the methoxyphenyl group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives or hydrogenated products.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H17NO2S
- Molecular Weight : 335.42 g/mol
- Functional Groups : Methoxy, methylsulfanyl, and prop-2-en-1-one moieties.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 2.3 - 7.52 |
These findings suggest that the compound may selectively target cancerous cells, potentially through mechanisms involving apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown promise as an antimicrobial agent. Its structural similarity to other bioactive compounds allows it to interact with bacterial enzymes and inhibit growth. This property is particularly relevant in the context of rising antibiotic resistance.
Enzyme Inhibition
The compound's interaction with specific enzymes is crucial for its biological activity. Molecular docking studies have indicated strong binding affinities to targets involved in cancer progression and microbial resistance. For example, its ability to inhibit certain kinases and proteases has been documented .
Antioxidant Activity
Another significant aspect of this compound is its antioxidant properties. The presence of the methoxy group contributes to its ability to scavenge free radicals, which can mitigate oxidative stress related to various diseases, including cancer .
Study 1: Anticancer Efficacy
A study published in a reputable journal evaluated the anticancer efficacy of several derivatives of chalcones, including (2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one. The results indicated that modifications to the structure could enhance anticancer activity, highlighting the importance of structure-activity relationships in drug design .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar quinoline derivatives demonstrated that compounds with methylsulfanyl substitutions exhibited increased antibacterial activity against resistant strains of bacteria. This study underscores the potential for developing new antimicrobial agents from chalcone derivatives .
Mechanism of Action
The mechanism of action of (2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs vary in substituents on the quinoline and phenyl rings. Key comparisons include:
Key Observations :
- Melting Points : Compounds with bulky substituents (e.g., naphthyl in ) or extended conjugation (e.g., LabMol-69) exhibit higher melting points due to enhanced intermolecular interactions.
- Yield and Purity: The target compound’s synthetic route may face challenges similar to LabMol-70 (25% yield) due to steric hindrance from the quinoline and methylsulfanyl groups .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The C=O stretch in the target compound (~1649 cm⁻¹) aligns with LabMol-69 (1649 cm⁻¹), while C=N stretches vary slightly depending on substituent electronic effects .
- X-ray Crystallography: Quinoline-containing chalcones (e.g., ) often exhibit planar prop-2-en-1-one bridges with dihedral angles <5° between aromatic rings. The methylsulfanyl group in the target compound may introduce slight torsional strain compared to halogenated analogs .
Nonlinear Optical (NLO) Properties
Chalcones with strong electron-donor and acceptor groups display enhanced NLO responses. For example:
- (2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one : c(3) = 2.77 × 10⁻²² m² V⁻² .
Biological Activity
The compound (2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, featuring a quinoline moiety and a methoxyphenyl group, suggests various mechanisms of action that warrant detailed exploration.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- A methoxyphenyl group, which enhances lipophilicity and biological activity.
- A quinoline ring, known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . Its mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
- Inhibition of Protein Kinases : The compound has shown promising results in inhibiting various protein kinases involved in cancer progression. For instance, it demonstrated inhibitory activity against JAK3 and NPM1-ALK with IC50 values ranging from 0.25 to 0.54 µM, indicating potent activity against these targets .
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) have revealed that the compound significantly reduces cell viability, suggesting its potential as a therapeutic agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Tubulin Destabilization : Similar compounds have been noted for their ability to destabilize microtubules, hindering mitotic processes in rapidly dividing cells .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via a Claisen-Schmidt condensation reaction between a substituted quinoline (e.g., 2-methylsulfanylquinoline-3-carbaldehyde) and a 3-methoxyacetophenone derivative.
- Optimization :
- Solvent selection : Ethanol or methanol is preferred for solubility and stability .
- Catalysts : Use NaOH or K₂CO₃ as bases to deprotonate the ketone and drive the reaction .
- Temperature : Reactions typically proceed at 60–80°C under reflux for 6–12 hours .
- Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) increases purity, with yields averaging 60–75% depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the α,β-unsaturated ketone (δ ~7.5–8.5 ppm for vinyl protons) and methoxy groups (δ ~3.8 ppm) .
- IR Spectroscopy : Confirm the carbonyl stretch (~1650–1680 cm⁻¹) and C-S bond (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers design preliminary biological activity assays for this compound?
- Target Selection : Prioritize kinase inhibition (e.g., EGFR, VEGFR) due to the quinoline moiety’s known role in blocking ATP-binding pockets .
- Assay Design :
- In vitro enzyme assays : Use fluorogenic substrates to measure IC₅₀ values .
- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s conformational stability and intermolecular interactions?
- Key Findings :
- Dihedral Angles : The prop-2-en-1-one bridge adopts an s-cis conformation, with dihedral angles between quinoline and methoxyphenyl rings ranging from 75–85°, influencing π-π stacking .
- Hydrogen Bonding : Weak C–H···O interactions (D···A distances ~3.2 Å) stabilize crystal packing .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for docking into kinase domains (PDB: 1M17) .
- Parameters : Include flexible side chains and solvation effects (e.g., GBSA model) .
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentrations or incubation times .
- Compound Solubility : Use DMSO stocks (<0.1% final concentration) to avoid aggregation .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
